Ethylenediamine tartrate

Description

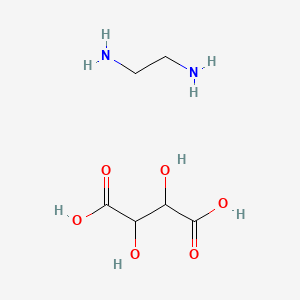

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H8N2/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJAZXGJBIMYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912609 | |

| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22719-15-9, 996-78-1 | |

| Record name | Ethylenediamine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybutanedioic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylenediamine Tartrate from Ethylenediamine and Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylenediamine (B42938) tartrate, a compound with significant applications in chiral resolution and as a precursor in pharmaceutical and materials science. This document details the fundamental chemical principles, experimental protocols for various synthesis and crystallization methods, and key analytical data for the characterization of the final product.

Introduction

Ethylenediamine tartrate is an organic salt formed from the acid-base reaction between the bidentate organic base ethylenediamine and the dicarboxylic acid, tartaric acid. The chirality of tartaric acid makes this compound a valuable resolving agent in separating enantiomers.[1] Furthermore, its crystalline forms exhibit piezoelectric and nonlinear optical (NLO) properties, making it a subject of interest in materials science research.[1] This guide will focus on the synthesis, purification, and characterization of this compound, providing detailed methodologies and data to support research and development activities.

Chemical Principles

The synthesis of this compound is a straightforward acid-base neutralization reaction. Ethylenediamine, with its two basic amino groups, reacts with the two carboxylic acid groups of tartaric acid. The stoichiometry of the reaction is crucial, with a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid typically employed to yield the desired ethylenediamine ditartrate salt.[1] The reaction results in the formation of the ethylenediammonium dication and two tartrate anions.

Reaction Scheme:

The formation of different crystalline forms, such as the anhydrous and hydrated polymorphs, is highly dependent on the reaction and crystallization conditions, particularly temperature.[1]

Synthesis and Purification Protocols

Two primary methods for the synthesis of this compound are solution-based synthesis and mechanochemical synthesis.

Solution-Based Synthesis

This is the most common method, offering excellent control over product purity and crystallinity.

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve L-(+)-tartaric acid in deionized water. A typical concentration is around 1 mole of tartaric acid per 2-3 liters of water.

-

Addition of Ethylenediamine: While stirring, slowly add a stoichiometric amount (1:2 molar ratio of ethylenediamine to tartaric acid) of ethylenediamine to the tartaric acid solution. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.

-

Heating and pH Adjustment: Heat the solution to approximately 60°C to ensure complete dissolution of the reactants.[1] The pH of the solution should be maintained in the range of 6.5 to 8.0 to ensure the formation of the desired salt.[2] If necessary, the pH can be adjusted with a dilute solution of ammonium (B1175870) hydroxide.[2]

-

Crystallization: The product is isolated through crystallization, which can be achieved by two primary methods:

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature over several days. This method typically yields large, high-quality single crystals.[1]

-

Controlled Cooling: For the anhydrous form, cool the saturated solution from a temperature above 41°C. For the dihydrate form, crystallization should be induced by cooling a saturated solution from a temperature below 41°C.[3] A slow cooling rate is recommended for obtaining well-defined crystals.

-

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities, and dry under vacuum at a temperature below 40°C to prevent the loss of water of hydration in the case of the dihydrate.

Mechanochemical Synthesis

This method offers a solvent-free and often faster alternative to solution-based synthesis.

Experimental Protocol:

-

Milling: Place stoichiometric amounts of solid ethylenediamine and tartaric acid in a ball mill.

-

Reaction: Mill the reactants for a specified period. The mechanical energy from milling initiates the solid-state reaction.

-

Isolation: The resulting powder is the this compound salt. Further purification can be achieved by recrystallization from water if necessary.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O₆ | [4] |

| Molecular Weight | 210.19 g/mol | [4] |

| Appearance | Colorless crystals | [5] |

| Boiling Point | 487.3°C at 760 mmHg | [6] |

| Flash Point | 248.5°C | [6] |

Crystallographic Data

This compound is known to exist in at least two forms: an anhydrous form and a dihydrate form.

| Parameter | Anhydrous Ethylenediamine d-tartrate | Ethylenediamine ditartrate dihydrate |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁ | P4₁2₁2 |

| a (Å) | 8.974 | 7.531 |

| b (Å) | 8.797 | 7.531 |

| c (Å) | 5.984 | 30.065 |

| α (°) | 90 | 90 |

| β (°) | 105.40 | 90 |

| γ (°) | 90 | 90 |

| Z | 2 | 4 |

| Reference | [1] | [3] |

Spectroscopic Data

| Technique | Key Features | Reference |

| ¹H NMR (D₂O) | Chemical shifts for ethylenediamine and tartrate protons. | [7] |

| ¹³C NMR | Signals corresponding to the carbon atoms in the ethylenediammonium and tartrate ions. | [8] |

| Infrared (IR) | Characteristic absorption bands for N-H (amine salt), C=O (carboxylate), C-O, and O-H functional groups. | [9] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Solution-Based Synthesis Workflow for this compound.

Caption: Key Parameters Influencing this compound Synthesis.

References

- 1. This compound|CAS 22719-15-9|RUO [benchchem.com]

- 2. US2591032A - Methods for growing this compound crystals - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | C6H14N2O6 | CID 18387012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS#:22719-15-9 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ETHYLENEDIAMINE DI-L-(+)-TARTRATE(996-78-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Piezoelectric Properties of Ethylenediamine Tartrate (EDT) Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the piezoelectric properties of Ethylenediamine (B42938) Tartrate (EDT) crystals. Historically significant for their application in electro-acoustic filters, EDT crystals continue to be of interest for their strong piezoelectric effect, which is valuable in the development of sensors and transducers.[1] This document details the quantitative piezoelectric and elastic properties of EDT, outlines the experimental protocols for crystal growth and characterization, and illustrates key concepts through diagrams.

Core Piezoelectric and Elastic Properties

Ethylenediamine tartrate ((C₂H₄(NH₃)₂)C₄H₄O₆) is an organic salt that crystallizes in the monoclinic system, belonging to the space group P2₁.[1] This non-centrosymmetric crystal structure is a fundamental prerequisite for the exhibition of piezoelectricity—the ability to generate an electric charge in response to applied mechanical stress.[1] The piezoelectric and elastic properties of EDT have been thoroughly characterized, and the key quantitative data is summarized in the tables below.

The following tables present the piezoelectric, dielectric, and elastic constants for single-crystal this compound. The data is primarily derived from the extensive work of R. Bechmann (1950), which remains a foundational reference for the properties of this material. The standard IRE (now IEEE) notation is used for the coefficients, where the subscripts refer to the crystallographic axes.

Table 1: Piezoelectric and Dielectric Constants of this compound at Room Temperature

| Property | Symbol | Value | Unit |

| Piezoelectric Strain Constants | |||

| d₁₄ | -40.9 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| d₁₆ | +16.1 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| d₂₁ | +13.3 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| d₂₂ | -41.5 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| d₂₃ | +36.2 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| d₂₅ | +38.6 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| d₃₄ | +36.7 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| d₃₆ | -51.3 | 10⁻⁸ c.g.s.e.s.u. or 10⁻¹² C/N | |

| Piezoelectric Stress Constants | |||

| e₁₄ | -2.85 | 10⁴ c.g.s.e.s.u. or C/m² | |

| e₁₆ | +1.28 | 10⁴ c.g.s.e.s.u. or C/m² | |

| e₂₁ | +2.43 | 10⁴ c.g.s.e.s.u. or C/m² | |

| e₂₂ | -5.60 | 10⁴ c.g.s.e.s.u. or C/m² | |

| e₂₃ | +2.37 | 10⁴ c.g.s.e.s.u. or C/m² | |

| e₂₅ | +1.83 | 10⁴ c.g.s.e.s.u. or C/m² | |

| e₃₄ | +3.63 | 10⁴ c.g.s.e.s.u. or C/m² | |

| e₃₆ | -4.27 | 10⁴ c.g.s.e.s.u. or C/m² | |

| Dielectric Constants | |||

| Relative Permittivity at constant strain | ε₁₁ | 5.82 | Dimensionless |

| ε₂₂ | 6.51 | Dimensionless | |

| ε₃₃ | 6.13 | Dimensionless | |

| ε₁₃ | +0.25 | Dimensionless |

Table 2: Elastic Constants of this compound at Room Temperature

| Property | Symbol | Value | Unit |

| Elastic Compliance Constants | |||

| s₁₁ | 4.83 | 10⁻¹² cm²/dyne | |

| s₂₂ | 3.42 | 10⁻¹² cm²/dyne | |

| s₃₃ | 5.86 | 10⁻¹² cm²/dyne | |

| s₄₄ | 12.00 | 10⁻¹² cm²/dyne | |

| s₅₅ | 8.35 | 10⁻¹² cm²/dyne | |

| s₆₆ | 8.95 | 10⁻¹² cm²/dyne | |

| s₁₂ | -1.63 | 10⁻¹² cm²/dyne | |

| s₁₃ | -1.04 | 10⁻¹² cm²/dyne | |

| s₂₃ | -0.68 | 10⁻¹² cm²/dyne | |

| s₁₅ | -1.25 | 10⁻¹² cm²/dyne | |

| s₂₅ | +0.78 | 10⁻¹² cm²/dyne | |

| s₃₅ | +1.45 | 10⁻¹² cm²/dyne | |

| s₄₆ | -1.58 | 10⁻¹² cm²/dyne | |

| Elastic Stiffness Constants | |||

| c₁₁ | 2.72 | 10¹¹ dyne/cm² | |

| c₂₂ | 3.86 | 10¹¹ dyne/cm² | |

| c₃₃ | 2.30 | 10¹¹ dyne/cm² | |

| c₄₄ | 0.84 | 10¹¹ dyne/cm² | |

| c₅₅ | 1.34 | 10¹¹ dyne/cm² | |

| c₆₆ | 1.15 | 10¹¹ dyne/cm² | |

| c₁₂ | 1.37 | 10¹¹ dyne/cm² | |

| c₁₃ | 0.98 | 10¹¹ dyne/cm² | |

| c₂₃ | 1.31 | 10¹¹ dyne/cm² | |

| c₁₅ | 0.49 | 10¹¹ dyne/cm² | |

| c₂₅ | -0.19 | 10¹¹ dyne/cm² | |

| c₃₅ | -0.42 | 10¹¹ dyne/cm² | |

| c₄₆ | 0.13 | 10¹¹ dyne/cm² |

Table 3: Temperature Coefficients of Piezoelectric and Elastic Constants

| Property | Temperature Coefficient (1/X * dX/dT) | Unit |

| Piezoelectric Strain Constants (d) | ||

| T(d₁₄) | +11.8 | 10⁻⁴ /°C |

| T(d₁₆) | -11.4 | 10⁻⁴ /°C |

| T(d₂₁) | +1.2 | 10⁻⁴ /°C |

| T(d₂₂) | +8.6 | 10⁻⁴ /°C |

| T(d₂₃) | +2.4 | 10⁻⁴ /°C |

| T(d₂₅) | +10.2 | 10⁻⁴ /°C |

| T(d₃₄) | -1.4 | 10⁻⁴ /°C |

| T(d₃₆) | +1.0 | 10⁻⁴ /°C |

| Elastic Compliance Constants (s) | ||

| T(s₁₁) | +3.1 | 10⁻⁴ /°C |

| T(s₂₂) | +3.6 | 10⁻⁴ /°C |

| T(s₃₃) | +3.2 | 10⁻⁴ /°C |

| T(s₄₄) | +5.3 | 10⁻⁴ /°C |

| T(s₅₅) | +4.3 | 10⁻⁴ /°C |

| T(s₆₆) | +5.1 | 10⁻⁴ /°C |

Experimental Protocols

The characterization of the piezoelectric properties of EDT crystals involves two main stages: the growth of high-quality single crystals and the measurement of their electromechanical properties.

High-quality single crystals of EDT are typically grown from an aqueous solution. Two common methods are the slow evaporation technique and the temperature reduction method.

A. Slow Evaporation Method

-

Solution Preparation: Prepare a saturated aqueous solution of this compound. This is achieved by reacting a 1:2 molar ratio of ethylenediamine with L-(+)-tartaric acid in deionized water.[1] The pH of the solution should be carefully controlled to be in the neutral to slightly acidic range to ensure the formation of the desired salt.[1]

-

Filtration: Filter the saturated solution using a fine filter paper (e.g., Whatman No. 1) to remove any impurities or undissolved particles.

-

Crystallization: Transfer the filtered solution to a clean crystallizing dish or beaker. Cover the container with a perforated lid (e.g., paraffin (B1166041) film with small holes) to allow for slow evaporation of the solvent at a constant room temperature.

-

Seed Crystal Selection: After a few days, small seed crystals will start to form at the bottom of the container. Select a well-formed, transparent seed crystal.

-

Crystal Growth: Suspend the selected seed crystal in the saturated solution using a thin nylon thread. Ensure the seed crystal is fully submerged and not touching the walls or bottom of the container.

-

Harvesting: Allow the crystal to grow over several weeks to the desired size. Once the desired size is achieved, carefully remove the crystal from the solution and dry it with a soft, lint-free cloth.

B. Temperature Reduction Method

-

Saturated Solution at Elevated Temperature: Prepare a saturated solution of EDT in water at a temperature between 40.6°C and 50°C. The pH of the solution can be adjusted to approximately 7.5 using ammonium (B1175870) hydroxide (B78521) to promote better crystal quality.

-

Seed Crystal Introduction: Place a seed crystal in the saturated solution.

-

Controlled Cooling: Gradually reduce the temperature of the solution from the initial elevated temperature towards 40.6°C. This controlled cooling keeps the solution supersaturated, promoting crystal growth on the seed.

-

Alternative Constant Temperature Method: Alternatively, feed a solution saturated at a higher temperature into a tank containing seed crystals maintained at a constant, slightly lower temperature (within the 40.6°C to 50°C range).

The resonance method is a widely used dynamic technique to determine the elastic, dielectric, and piezoelectric constants of a crystal. This method involves measuring the electrical impedance of a suitably cut and electroded crystal sample as a function of frequency.

1. Sample Preparation:

-

Crystal Orientation: Orient the grown EDT crystal using X-ray diffraction to identify the crystallographic axes (a, b, c).

-

Cutting and Polishing: Cut the crystal into specific geometries (e.g., rectangular plates or bars) with faces perpendicular to the crystallographic axes or other desired orientations. The dimensions of the sample will determine the resonance frequencies of different vibrational modes.

-

Electroding: Apply conductive electrodes (e.g., sputtered gold or silver paste) to the appropriate faces of the crystal sample. The placement of the electrodes depends on the specific piezoelectric coefficient to be measured.

2. Measurement Procedure (Resonance-Antiresonance Method):

-

Equipment:

-

Impedance Analyzer

-

Sample holder with electrical contacts

-

Temperature-controlled chamber

-

-

Procedure:

-

Mount the prepared crystal sample in the holder and place it inside the temperature-controlled chamber.

-

Connect the electrodes of the sample to the impedance analyzer.

-

Sweep the frequency of the applied AC voltage across a range that includes the expected resonance (f_r) and anti-resonance (f_a) frequencies of the sample for a specific vibrational mode.

-

Record the impedance (Z) and phase (θ) as a function of frequency. The resonance frequency (f_r) corresponds to the minimum impedance, and the anti-resonance frequency (f_a) corresponds to the maximum impedance.

-

Measure the low-frequency capacitance (C_T) of the sample.

-

From the measured values of f_r, f_a, C_T, and the dimensions and density of the sample, the electromechanical coupling factor (k), elastic constants (s or c), and piezoelectric constants (d) can be calculated using the appropriate equations for the specific crystal cut and vibrational mode.

-

Repeat the measurements for different sample orientations and vibrational modes to determine the full set of piezoelectric and elastic coefficients.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing the piezoelectric properties of EDT crystals and the relationship between its crystal structure and piezoelectricity.

References

Unveiling the Nonlinear Optical Potential of Ethylenediamine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine (B42938) tartrate, an organic salt, has garnered significant interest within the materials science community for its promising nonlinear optical (NLO) properties. Its non-centrosymmetric crystal structure is a key prerequisite for exhibiting second-order NLO phenomena, making it a candidate for applications in frequency conversion and other photonic technologies.[1][2] This technical guide provides an in-depth overview of the synthesis, crystal structure, and comprehensive characterization of the NLO properties of ethylenediamine tartrate and its dihydrate form (EDADTDH).

Synthesis and Crystal Growth

Single crystals of this compound are typically grown from an aqueous solution using the slow evaporation technique at room temperature.[1] The synthesis process involves dissolving stoichiometric amounts of ethylenediamine and L-(+)-tartaric acid in deionized water. The solution is then gently heated to ensure complete dissolution of the reactants before being allowed to crystallize through slow evaporation.[1]

Crystal Structure

Anhydrous ethylenediamine d-tartrate crystallizes in the monoclinic system with the space group P2₁, a non-centrosymmetric space group essential for second-order NLO activity.[1] The dihydrate form, ethylenediamine ditartrate dihydrate (EDADTDH), crystallizes in the tetragonal system.[1] The crystal structure is stabilized by an extensive network of hydrogen bonds.[1]

Nonlinear Optical Properties

This compound exhibits notable second and third-order nonlinear optical properties. The NLO response is attributed to the presence of delocalized π-electrons and the specific arrangement of molecules in the crystal lattice.[2]

Quantitative NLO Data

The key nonlinear optical parameters for this compound and its dihydrate are summarized in the table below.

| Property | Value | Material | Reference |

| Second Harmonic Generation (SHG) Efficiency | 0.13 times that of KDP | This compound | [1] |

| Third-Order NLO Susceptibility (χ³) | 1.1324 × 10⁻⁷ esu | Ethylenediamine Ditartrate Dihydrate | [2] |

KDP: Potassium Dihydrogen Phosphate (B84403)

Experimental Characterization

A suite of experimental techniques is employed to characterize the NLO and related properties of this compound crystals.

Experimental Workflow for NLO Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

Second Harmonic Generation (SHG) Measurement: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their second-harmonic generation efficiency.[3][4][5]

Methodology:

-

Sample Preparation: The grown this compound crystals are ground into a fine powder and sieved to obtain a uniform particle size.

-

Instrumentation: A high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[2]

-

Measurement: The powdered sample is placed in a sample holder and irradiated with the laser beam. The generated second harmonic signal at 532 nm is detected by a photomultiplier tube.

-

Reference: The SHG intensity of the sample is compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP), under identical experimental conditions.[1]

Third-Order NLO Properties: Z-Scan Technique

The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.[2]

Methodology:

-

Setup: A laser beam is focused onto the sample, which is mounted on a translation stage that allows it to be moved along the beam axis (the z-direction).

-

Open Aperture Scan: To measure the nonlinear absorption, the total transmitted intensity is measured as the sample is moved through the focal point. A decrease in transmittance at the focus indicates reverse saturable absorption, while an increase signifies saturable absorption.[2]

-

Closed Aperture Scan: To determine the nonlinear refractive index, an aperture is placed before the detector. The transmittance through the aperture is sensitive to the self-focusing or self-defocusing of the beam induced by the nonlinear refraction in the sample. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive value (self-focusing).[2]

-

Data Analysis: The third-order nonlinear optical susceptibility (χ³) can be calculated from the measured values of n₂ and β.[2]

Optical Transmittance: UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to determine the optical transmission window of the this compound crystals.[2][6]

Methodology:

-

Sample Preparation: A polished single crystal of a specific thickness is prepared.

-

Measurement: The crystal is placed in the sample holder of a UV-Vis-NIR spectrophotometer, and the transmittance spectrum is recorded over a wide wavelength range (typically 200-2500 nm).

-

Analysis: The spectrum reveals the wavelength range over which the crystal is transparent, which is crucial for its potential applications in optical devices. The lower cut-off wavelength is determined by the onset of absorption in the UV region.

Conclusion

This compound and its dihydrate have demonstrated promising second and third-order nonlinear optical properties. The straightforward synthesis and the non-centrosymmetric crystal structure make them interesting candidates for further investigation and development in the field of nonlinear optics. The characterization data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of these materials in various photonic and optoelectronic applications. Further studies focusing on optimizing crystal growth to enhance the NLO response and on fabricating prototype devices are warranted.

References

- 1. This compound|CAS 22719-15-9|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible | EAG Laboratories % [eag.com]

An In-depth Technical Guide to the Molecular Structure of Ethylenediamine Ditartrate Dihydrate (EDADTDH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Ethylenediamine (B42938) ditartrate dihydrate (EDADTDH), a compound of interest for its non-linear optical, ferroelectric, and piezoelectric properties.[1] This document details its crystallographic parameters, molecular geometry, and the experimental methodologies used for its characterization.

Molecular and Crystal Structure

Ethylenediamine ditartrate dihydrate, with the chemical formula [2(C₄H₅O₆)⁻][(C₂H₁₀N₂)₂⁺]·2H₂O, is an organic salt formed from the acid-base reaction between ethylenediamine and tartaric acid.[2][3] In this reaction, the two amine groups of the ethylenediamine molecule each accept a proton from the carboxylic acid groups of two tartaric acid molecules. This results in the formation of a diprotonated ethylenediammonium cation ((NH₃⁺CH₂CH₂NH₃⁺)) and two tartrate anions (⁻OOC(CHOH)₂COO⁻).[2] The crystalline solid is an ionic salt stabilized by strong electrostatic attractions and an extensive network of hydrogen bonds.[2]

The dihydrate form of ethylenediamine ditartrate crystallizes in the tetragonal system.[2][3] The crystal structure is characterized by a three-dimensional network where the primary ions are interlinked by hydrogen bonds involving the water molecules.[2]

The crystallographic data for Ethylenediamine ditartrate dihydrate has been determined through single-crystal X-ray diffraction studies.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [2][3] |

| Space Group | P4₁2₁2 | [3] |

| a (Å) | 7.531 (4) | [3] |

| c (Å) | 30.065 (8) | [3] |

| Z | 4 | [3] |

The conformation of the ethylenediammonium ion within the crystal structure of EDADTDH is noteworthy. The torsion angle of C(12)-N(11) is reported to be -71°, indicating a gauche conformation.[3] This is in contrast to the quasi-trans conformation observed in the anhydrous form of ethylenediamine d-tartrate.[3] This conformational difference highlights the influence of the water molecules and the resulting hydrogen bonding network on the overall crystal packing.

Experimental Protocols

A common and effective method for growing single crystals of EDADTDH is the slow evaporation solution growth technique.[1][2]

Materials:

-

Ethylenediamine

-

L-(+)-tartaric acid

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution of ethylenediamine and L-(+)-tartaric acid in a 1:2 molar ratio in deionized water at room temperature.

-

Stir the solution continuously for several hours to ensure homogeneity.

-

Filter the solution to remove any undissolved impurities.

-

Pour the filtered solution into a clean beaker and cover it with a perforated sheet to allow for slow evaporation of the solvent.

-

Keep the beaker in a dust-free environment at a constant ambient temperature.

-

Monitor the solution over a period of several days to weeks for the formation of single crystals.

-

Once well-formed crystals appear, carefully harvest them from the solution.

A variety of analytical techniques are employed to characterize the structure and properties of EDADTDH crystals.

2.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

-

Purpose: To determine the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates.

-

Methodology: A suitable single crystal of EDADTDH is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is processed to solve and refine the crystal structure.

2.2.2. Powder X-ray Diffraction (PXRD)

-

Purpose: To confirm the crystalline nature and phase purity of the synthesized material.[1][4]

-

Methodology: A finely ground powder sample of EDADTDH is placed on a sample holder. The sample is then scanned with an X-ray beam over a range of 2θ angles. The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard patterns to identify the crystalline phase.

2.2.3. Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule and to study the hydrogen bonding interactions.[1]

-

Methodology: For FTIR, a small amount of the powdered sample is mixed with KBr and pressed into a pellet, which is then placed in the path of an infrared beam. For FT-Raman, the powdered sample is irradiated with a laser, and the scattered light is analyzed. The resulting spectra show absorption or scattering peaks corresponding to the vibrational modes of the different functional groups.

2.2.4. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Thermal Analysis - DTA)

-

Purpose: To study the thermal stability of the crystal and to determine the temperature at which the water of hydration is lost.[1][2]

-

Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere. TGA measures the change in mass as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material. The EDADTDH dihydrate crystal is reportedly stable up to approximately 100°C.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of EDADTDH to its comprehensive characterization.

Caption: Workflow for the synthesis and characterization of EDADTDH.

This guide provides a foundational understanding of the molecular structure of Ethylenediamine ditartrate dihydrate, critical for its further investigation and application in materials science and drug development. The detailed experimental protocols and characterization workflow serve as a practical reference for researchers in the field.

References

The Stoichiometry and Synthesis of Ethylenediamine Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry, synthesis, and characterization of ethylenediamine (B42938) tartrate. It is designed to be a valuable resource for professionals in research, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

Ethylenediamine tartrate is an organic salt formed from the reaction of ethylenediamine and tartaric acid. It is a compound of significant interest due to its applications in chiral resolution, where it is used to separate racemic mixtures of compounds, and in materials science for its piezoelectric properties.[1] The formation of this compound is a classic acid-base neutralization reaction that results in a crystalline solid. Understanding the stoichiometry and controlling the reaction conditions are critical for obtaining high-purity crystals with desired properties.

This guide will delve into the specifics of the reaction, methods of synthesis, and the characterization of the resulting products.

Reaction Stoichiometry and Mechanism

The formation of this compound is fundamentally an acid-base reaction. Ethylenediamine (C₂H₄(NH₂)₂) is a bidentate Lewis base with two primary amine groups, while tartaric acid (C₄H₆O₆) is a dicarboxylic acid with two carboxylic acid groups that can donate protons.

The generally accepted stoichiometry for the formation of the neutral salt is a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid.[1] In this reaction, each of the two amine groups on the ethylenediamine molecule accepts a proton (H⁺) from a tartaric acid molecule. This results in the formation of the ethylenediammonium dication ([C₂H₄(NH₃)₂]²⁺) and two tartrate anions (C₄H₅O₆⁻).

The overall balanced chemical equation is:

C₂H₄(NH₂)₂ + 2 C₄H₆O₆ → [C₂H₄(NH₃)₂]²⁺(C₄H₅O₆⁻)₂

The reaction is typically carried out in an aqueous solution, and the resulting salt precipitates out as a crystalline solid.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the resulting this compound salt is provided in the table below.

| Property | Ethylenediamine | L-(+)-Tartaric Acid | This compound (1:1) | Ethylenediamine Di-L-(+)-tartrate (1:2) |

| Molecular Formula | C₂H₈N₂ | C₄H₆O₆ | C₆H₁₄N₂O₆[2] | C₁₀H₂₀N₂O₁₂ |

| Molar Mass ( g/mol ) | 60.10 | 150.09 | 210.19[2] | 360.27 |

| Appearance | Colorless liquid | White crystalline solid | White crystalline solid | White crystalline solid |

| Solubility in Water | Miscible | 139 g/100 mL (20 °C) | Data not readily available | Data not readily available |

Experimental Protocols

Two primary methods for the synthesis of this compound are prevalent: solution-based synthesis and mechanochemical synthesis.

Solution-Based Synthesis

This is the most common method, offering good control over crystal purity and size.

Materials:

-

Ethylenediamine

-

L-(+)-tartaric acid

-

Deionized water

Equipment:

-

Beaker or round-bottom flask

-

Hotplate with magnetic stirrer

-

Stir bar

-

pH meter or pH indicator strips

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Prepare a solution of L-(+)-tartaric acid in deionized water. The concentration will depend on the desired crystallization temperature. For crystallization at room temperature, a saturated solution can be prepared.

-

Stoichiometric Addition: While stirring, slowly add a stoichiometric amount of ethylenediamine (1:2 molar ratio of ethylenediamine to tartaric acid) to the tartaric acid solution.[1]

-

pH Adjustment: Monitor the pH of the solution. The reaction is typically carried out under neutral to slightly acidic conditions, with a target pH range of 6.5 to 8.[1] Adjust with small additions of either reactant if necessary.

-

Heating: Gently heat the solution to approximately 60-80 °C to ensure complete dissolution of the reactants and to facilitate the reaction.[1]

-

Crystallization:

-

Slow Evaporation: Cover the crystallization dish with a perforated film and allow the solvent to evaporate slowly at room temperature over several days. This method tends to produce large, high-quality single crystals.

-

Controlled Cooling: If the solubility of the salt is significantly temperature-dependent, a saturated solution can be prepared at an elevated temperature (e.g., 70-80 °C) and then slowly cooled to room temperature or below to induce crystallization.[1] A slower cooling rate generally results in larger and more perfect crystals.[1]

-

-

Isolation and Purification: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Mechanochemical Synthesis

This method is a solvent-free alternative that can offer high yields in a shorter reaction time.

Materials:

-

Ethylenediamine

-

L-(+)-tartaric acid

Equipment:

-

Ball mill

-

Milling jars and balls

Procedure:

-

Reactant Loading: Place stoichiometric amounts of ethylenediamine and L-(+)-tartaric acid into a milling jar with grinding media.

-

Milling: Mill the reactants for a specified time and at a specific frequency. These parameters will need to be optimized for the specific equipment used.

-

Product Isolation: After milling, the resulting powder is the this compound salt. Further purification by recrystallization may be necessary to improve crystal quality.

Quantitative Data and Characterization

The precise control of reaction and crystallization parameters is essential for obtaining this compound with desired characteristics.

Crystallographic Data

This compound can exist in different crystalline forms, including anhydrous and hydrated states. The crystallographic data for several forms are summarized below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Anhydrous Ethylenediamine d-tartrate | C₆H₁₄N₂O₆ | Monoclinic | P2₁ | 8.974 | 8.797 | 5.984 | 105.40 | 2 |

| Ethylenediamine d-tartrate Monohydrate | C₆H₁₄N₂O₆·H₂O | Orthorhombic | P2₁2₁2₁ | 11.56 | 15.04 | 5.80 | 90 | 4 |

| Ethylenediamine Ditartrate Dihydrate | C₁₀H₂₀N₂O₁₄ | Monoclinic | P2₁/n | 22.405 | 17.881 | 12.067 | 93.41 | 4 |

Z = Molecules per unit cell

The crystal structure consists of diprotonated ethylenediammonium cations (NH₃⁺CH₂CH₂NH₃⁺) and tartrate anions (⁻OOC(CHOH)₂COO⁻).[1] The stability of the crystal lattice is significantly influenced by an extensive network of hydrogen bonds.[1]

Reaction Yield and Purity

The yield of this compound is highly dependent on the chosen synthesis and purification methods. While specific yield data under varying conditions is not extensively reported in readily available literature, solution-based methods followed by careful crystallization can achieve high yields and purity. Mechanochemical synthesis has also shown promising results with high yields.[1]

Purity is typically assessed by techniques such as melting point determination, elemental analysis, and spectroscopic methods like FTIR and NMR. For single crystals, X-ray diffraction provides definitive structural information and confirmation of phase purity.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental acid-base chemistry. The stoichiometry is critical, with a 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid being commonly employed. Control over reaction conditions, particularly pH and temperature, is essential for successful synthesis. Both solution-based and mechanochemical methods can be utilized, with the choice depending on the desired crystal quality, yield, and process scalability. The resulting crystalline product can exist in various forms, each with distinct crystallographic properties. This guide provides a solid foundation for researchers and professionals working with this compound, offering both theoretical understanding and practical experimental guidance. Further optimization of reaction and crystallization parameters can be explored to tailor the properties of the final product for specific applications.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Ethylenediamine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) tartrate is an organic salt formed from the reaction of ethylenediamine and tartaric acid. It exists in different forms, including anhydrous and dihydrate states, each with distinct crystalline structures.[1] This compound has garnered significant interest in materials science due to its notable piezoelectric and nonlinear optical (NLO) properties.[1] Historically, it has been pivotal in the field of stereochemistry, particularly for its use as a chiral resolving agent.[1] This guide provides a comprehensive overview of the chemical and physical properties of ethylenediamine tartrate, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the context of materials science and pharmaceuticals.

Chemical and Physical Properties

This compound is an ionic salt consisting of a diprotonated ethylenediamine cation and a tartrate anion.[1] The strong electrostatic forces between these ions, coupled with an extensive network of hydrogen bonds, contribute to a stable crystal lattice.[1]

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄N₂O₆ | [2] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| CAS Number | 22719-15-9 | [1][2] |

| IUPAC Name | 2,3-dihydroxybutanedioic acid;ethane-1,2-diamine | [2] |

Crystallographic Properties

This compound can exist in different crystalline forms, primarily as an anhydrous salt or as a dihydrate. The specific form obtained is dependent on the crystallization temperature.[1]

| Crystalline Form | Crystal System | Space Group | Key Features | Reference |

| Anhydrous Ethylenediamine d-tartrate | Monoclinic | P2₁ | Crystallizes from aqueous solution at temperatures between 40.6°C and 50°C. | [1] |

| Ethylenediamine ditartrate dihydrate (EDADTDH) | Tetragonal | Not Specified | Stable form in aqueous solution below approximately 40.6°C. | [1] |

Thermal Properties

A definitive melting point for this compound is not typically reported as the compound tends to decompose upon heating. The thermal stability is dependent on its hydration state.

| Property | Value | Reference |

| Thermal Stability (Dihydrate) | Stable up to approximately 100°C | [1] |

| Thermal Stability (Anhydrous) | Decomposes at temperatures above 50°C | [1] |

Solubility

| Solvent | Solubility | Notes | Reference |

| Water | Soluble | Used as the primary solvent for synthesis and crystal growth. | [1] |

| Ethanol (B145695) | Sparingly Soluble | Used for recrystallization and washing of the synthesized crystals. | [1] |

Optical and Piezoelectric Properties

This compound crystallizes in a non-centrosymmetric structure, which is a prerequisite for exhibiting second-order nonlinear optical and piezoelectric effects.[1]

| Property | Value/Description | Reference |

| Nonlinear Optical (NLO) Properties | Exhibits second harmonic generation (SHG) with an efficiency of 0.13 times that of potassium dihydrogen phosphate (B84403) (KDP). | [1] |

| Piezoelectric Properties | Historically used for its piezoelectric properties in electro-acoustic filters. | [1] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize crystalline this compound from ethylenediamine and L-(+)-tartaric acid.

Materials:

-

Ethylenediamine

-

L-(+)-tartaric acid

-

Deionized water

-

Ethanol (for washing)

Procedure:

-

An aqueous solution of L-(+)-tartaric acid is prepared by dissolving the acid in deionized water.

-

Ethylenediamine is added to the tartaric acid solution in a 1:2 molar ratio.[1]

-

The reaction is typically conducted under neutral to slightly acidic conditions, with the pH maintained in the range of 6.5 to 8.[1]

-

The solution is heated to approximately 60°C to ensure the complete dissolution of the reactants.[1]

-

The resulting solution is allowed to cool slowly to room temperature for crystallization to occur via slow evaporation.

-

The formed crystals are then isolated by filtration.

-

The crystals are washed with a small amount of cold ethanol to remove any impurities.

-

The purified crystals are dried under vacuum.

Single Crystal Growth

Objective: To grow large, high-quality single crystals of this compound.

Procedure:

-

A saturated aqueous solution of this compound is prepared at a temperature slightly above room temperature.

-

The solution is filtered to remove any undissolved particles.

-

A seed crystal is suspended in the saturated solution.

-

The container is sealed to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, the seed crystal will grow into a large single crystal.

Characterization Methods

-

Single Crystal X-ray Diffraction (SCXRD): This technique is used to determine the precise three-dimensional atomic and molecular structure of the crystalline solid, including unit cell dimensions, space group, and the hydrogen bonding network.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in this compound. The spectrum will show characteristic vibrational modes for the ethylenediammonium cation (N-H stretching and bending) and the tartrate anion (O-H, C-H, C=O, and C-O stretching and bending).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the compound in solution. The spectra would confirm the presence of the ethylenediamine and tartrate moieties.

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the compound and determine its decomposition temperature. For the dihydrate form, TGA would show an initial weight loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt.[1]

Applications

Chiral Resolution

A significant application of this compound is in the chiral resolution of metal complexes. The tartrate anion, being a chiral resolving agent, can be used to separate enantiomers of chiral compounds. For instance, it has been historically used to resolve racemic mixtures of tris(ethylenediamine)cobalt(III) complexes. The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1]

Materials Science

Due to its piezoelectric properties, this compound has been used in the fabrication of electro-acoustic filters.[1] Its nonlinear optical properties make it a candidate material for applications in frequency conversion of laser light.[1]

Drug Development

While ethylenediamine itself is a component in some pharmaceutical formulations, such as aminophylline (B1665990) where it aids in the solubilization of theophylline, the direct use of this compound as an active pharmaceutical ingredient is not well-documented.[3][4] However, the formation of ethylenediamine salts with acidic drugs is a strategy to enhance their solubility and dissolution rates. A notable example is the development of a flurbiprofen-ethylenediamine salt, which demonstrated improved water solubility compared to the parent drug.[3] This highlights the potential of using ethylenediamine as a counterion to improve the physicochemical properties of poorly soluble drug candidates.[3]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Formation of this compound ionic salt.

Caption: Use of Tartrate in Chiral Resolution.

References

An In-depth Technical Guide to Ethylenediamine Tartrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethylenediamine (B42938) tartrate, a compound with significant applications in materials science and stereochemistry. This document elucidates the properties, synthesis, and key applications of two closely related compounds often referred to as ethylenediamine tartrate, providing clarity on their distinct CAS numbers and molecular formulas. This guide is intended to be a valuable resource for professionals in research, and drug development.

Compound Identification and Physicochemical Properties

It is crucial to distinguish between two primary forms of this compound, as they differ in their stoichiometry.

-

This compound is the 1:1 salt of ethylenediamine and tartaric acid.

-

Ethylenediamine di-l-(+)-tartrate is the 1:2 salt of ethylenediamine and L-(+)-tartaric acid.

A summary of their key identifiers and physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Compounds

| Property | This compound | Ethylenediamine di-l-(+)-tartrate |

| CAS Number | 22719-15-9[1] | 996-78-1[2] |

| Molecular Formula | C6H14N2O6[3] | C10H20N2O12[2] |

| Molecular Weight | 210.19 g/mol [1][3] | 360.27 g/mol [2] |

| IUPAC Name | 2,3-dihydroxybutanedioic acid;ethane-1,2-diamine[3] | bis((2R,3R)-2,3-dihydroxybutanedioic acid);ethane-1,2-diamine[2] |

| Synonyms | Aminoethylammonium tartrate | Ethane-1,2-diamine bis((2R,3R)-2,3-dihydroxysuccinate)[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a neutralization reaction between ethylenediamine and tartaric acid in a suitable solvent, typically water.

Synthesis of this compound (1:1)

Protocol:

-

Dissolution: Dissolve equimolar amounts of ethylenediamine and tartaric acid in deionized water. The reaction is an acid-base neutralization.[1]

-

Heating: Gently heat the solution to approximately 60°C to ensure the complete dissolution of all reactants.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature. Single crystals can be grown using the slow evaporation technique.[1]

-

Isolation and Purification: The resulting crystals can be isolated by filtration. Further purification can be achieved by recrystallization from water.

Caption: Synthesis workflow for this compound (1:1).

Crystal Growth and Structure

This compound is known for its ability to form large, high-quality single crystals.[1] These crystals have garnered interest due to their piezoelectric and nonlinear optical properties.

Crystal Growth Protocol (Slow Evaporation):

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature.

-

Seed Crystal Introduction: Place a small, high-quality seed crystal in the saturated solution.

-

Controlled Evaporation: Allow the solvent to evaporate slowly at a constant temperature. This slow process encourages the growth of a large, single crystal.

-

Crystal Harvesting: Once the crystal has reached the desired size, it can be carefully removed from the solution.

The crystal structure of anhydrous ethylenediamine d-tartrate is monoclinic with the space group P2₁.[1] The crystal lattice is stabilized by an extensive network of hydrogen bonds between the protonated amine groups of the ethylenediammonium cation and the carboxylate and hydroxyl groups of the tartrate anion.[1]

Caption: General workflow for single crystal growth.

Key Applications

Piezoelectric and Nonlinear Optical Materials

Single crystals of this compound exhibit piezoelectric properties, meaning they generate an electrical charge in response to applied mechanical stress.[1] This property has led to their historical use in electro-acoustic filters.[1] Furthermore, due to its non-centrosymmetric crystal structure, this compound displays nonlinear optical (NLO) properties. It has a second harmonic generation (SHG) efficiency reported to be 0.13 times that of potassium dihydrogen phosphate (B84403) (KDP), making it a candidate for frequency conversion of laser light.[1]

Chiral Resolving Agent

This compound serves as a chiral resolving agent in stereochemistry.[1] This application is crucial for the separation of enantiomers, which is of high importance in the pharmaceutical industry where the chirality of a drug molecule can significantly impact its pharmacological activity. The process involves the formation of diastereomeric salts with a racemic mixture, which can then be separated based on differences in their physical properties, such as solubility.

Protocol for Chiral Resolution:

-

Diastereomeric Salt Formation: A racemic mixture (e.g., of a chiral acid) is reacted with an enantiomerically pure chiral base (the resolving agent, in this case, a derivative of this compound) to form a mixture of diastereomeric salts.

-

Separation: The diastereomeric salts, having different physical properties, are separated, often by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomers are then treated to remove the chiral resolving agent, yielding the individual, enantiomerically pure compounds.

Caption: Logical diagram of the chiral resolution process.

Relevance in Drug Development

While this compound itself is not a common active pharmaceutical ingredient, the ethylenediamine moiety is a significant pharmacophore.

-

Improving Solubility: Ethylenediamine is a component of the bronchodilator drug aminophylline, where it is combined in a 2:1 ratio with theophylline (B1681296). The ethylenediamine serves to increase the solubility of theophylline in water.[4][5][6]

-

Anti-tuberculosis Agents: The 1,2-ethylenediamine structure is the pharmacophore of ethambutol, a first-line drug for the treatment of tuberculosis.[7] Furthermore, novel ethylenediamine derivatives, such as SQ109, are being investigated for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][8] These derivatives often work by targeting essential processes in the bacterial cell wall synthesis.[8] The development of new drugs based on the ethylenediamine scaffold is an active area of research to combat the rise of drug-resistant tuberculosis.[7]

Conclusion

This compound, in its different stoichiometric forms, presents a fascinating subject for researchers in materials science and organic chemistry. Its utility in growing piezoelectric and NLO crystals, coupled with its application as a chiral resolving agent, underscores its importance. For drug development professionals, the ethylenediamine scaffold continues to be a promising foundation for the design of new therapeutic agents, particularly in the fight against infectious diseases like tuberculosis. This guide provides a foundational understanding of these compounds, their synthesis, and their diverse applications, aiming to support further research and innovation in these fields.

References

- 1. This compound|CAS 22719-15-9|RUO [benchchem.com]

- 2. Ethylenediamine DI-L-(+)-tartrate | C10H20N2O12 | CID 53384525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H14N2O6 | CID 18387012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aminophylline - 2:1 Theophylline-ethylenediamine Compound | Enhanced Solubility, Bronchodilator For Asthma And Copd Relief at Best Price in Navi Mumbai | Zeon Pharma Industries India Pvt Ltd [tradeindia.com]

- 5. Aminophylline - Wikipedia [en.wikipedia.org]

- 6. Aminophylline | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. discoveryjournals.org [discoveryjournals.org]

- 8. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of Ethylenediamine Tartrate: A Technical Guide to its Piezoelectric Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols related to the piezoelectric properties of Ethylenediamine (B42938) Tartrate (EDT). Historically significant as a substitute for quartz in electro-acoustic filters, EDT is an organic salt crystal that exhibits a notable piezoelectric effect—the ability to generate an electric charge in response to mechanical stress. This document serves as a resource for researchers exploring advanced materials and for professionals in drug development investigating novel sensor and actuator technologies.

Core Properties and Discovery

Ethylenediamine Tartrate (C₆H₁₄N₂O₆) is an organic salt formed through an acid-base neutralization reaction between ethylenediamine and tartaric acid.[1] The discovery of its piezoelectric properties was part of a broader effort to find alternatives to quartz for use in electronic filters and resonators. While the general phenomenon of piezoelectricity was discovered in 1880 by Pierre and Jacques Curie, the specific investigation and characterization of EDT's piezoelectric nature gained prominence in the mid-20th century. Its non-centrosymmetric monoclinic crystal structure is responsible for its piezoelectric behavior.[1]

Quantitative Data Summary

The piezoelectric and elastic properties of this compound were extensively characterized by R. Bechmann in 1950. The following tables summarize the key quantitative data for EDT single crystals.

Table 1: Piezoelectric Strain Coefficients (d) of this compound at Room Temperature

| Coefficient | Value (10⁻¹² C/N or pC/N) |

| d₁₁ | +5.8 |

| d₁₂ | -11.5 |

| d₁₃ | -3.1 |

| d₁₄ | -11.0 |

| d₂₁ | +4.1 |

| d₂₂ | -15.7 |

| d₂₃ | +16.0 |

| d₂₅ | +11.2 |

| d₃₁ | -2.2 |

| d₃₂ | +1.7 |

| d₃₃ | -5.4 |

| d₃₅ | -3.3 |

Note: As a monoclinic crystal, EDT has additional non-zero coefficients (d₁₆, d₂₄, d₂₆, d₃₄, d₃₆) which were also determined but are not listed here for brevity.

Table 2: Elastic Stiffness Constants (c) of this compound at Room Temperature

| Coefficient | Value (10⁹ N/m²) |

| c₁₁ | 25.5 |

| c₂₂ | 34.6 |

| c₃₃ | 20.3 |

| c₄₄ | 8.3 |

| c₅₅ | 7.3 |

| c₆₆ | 10.1 |

| c₁₂ | 13.9 |

| c₁₃ | 12.0 |

| c₂₃ | 15.6 |

| c₁₅ | -1.1 |

| c₂₅ | -5.6 |

| c₃₅ | -0.1 |

| c₄₆ | -1.4 |

Table 3: Electromechanical Coupling Factors (k) for Specific Cuts

| Cut Orientation | Mode of Vibration | Coupling Factor (k) |

| Y-cut | Length-extensional | ~14% |

| A-cut | Face-shear | ~12% |

| B-cut | Length-extensional | ~10% |

Data sourced from historical studies on EDT for filter applications.[2]

Experimental Protocols

This section details the methodologies for the synthesis, crystal growth, and characterization of piezoelectric this compound.

Synthesis and Crystal Growth

High-quality single crystals of EDT are essential for reliable piezoelectric measurements. The typical method involves solution-based synthesis followed by slow-growth crystallization.

Protocol 1: Synthesis of EDT Solution

-

Reactant Preparation: Prepare stoichiometric amounts of ethylenediamine and L-(+)-tartaric acid. A 1:2 molar ratio is typically used.[1]

-

Dissolution: Dissolve the reactants in deionized water. Gentle heating to approximately 45-50°C can aid in complete dissolution. The process should be conducted within a narrow temperature range, as the hydrate (B1144303) form of EDT appears below 40.6°C and decomposition can occur above 50°C.[3]

-

pH Adjustment: The pH of the saturated solution is critical. The natural pH is acidic (around 5.9). To promote optimal crystal growth and minimize tapering, the pH should be adjusted to be slightly alkaline, typically around 7.5, by the addition of ammonium (B1175870) hydroxide.[3]

-

Filtration: Filter the resulting solution while warm to remove any particulate impurities that could act as unwanted nucleation sites.

Protocol 2: Single Crystal Growth (Slow Evaporation/Temperature Reduction)

-

Seed Crystal Preparation: A small, high-quality seed crystal is required. This can be obtained from a previous batch or by allowing a small amount of the saturated solution to evaporate slowly in a shallow dish.

-

Growth Apparatus: Transfer the saturated EDT solution to a temperature-controlled crystallizer tank. Suspend the seed crystal in the solution, typically via a fine thread.

-

Growth by Temperature Reduction: Gradually reduce the temperature of the solution from approximately 50°C down to 40.6°C over several days.[3] This slow cooling maintains a state of supersaturation, allowing the solute to deposit onto the seed crystal in an orderly fashion.

-

Growth by Isothermal Evaporation/Feeding: Alternatively, maintain a constant temperature (e.g., 42°C) and either allow for slow evaporation of the solvent or continuously feed the crystallizer with a solution saturated at a slightly higher temperature (e.g., 43°C) to maintain supersaturation.[3]

-

Crystal Harvesting: Once the crystal has reached the desired size, carefully remove it from the solution and allow it to dry in a controlled environment.

Sample Preparation and Characterization

To measure the piezoelectric coefficients, the grown crystal must be precisely cut, polished, and electroded. The resonance method is a common dynamic technique used for these measurements.

Protocol 3: Crystal Resonator Fabrication

-

Orientation: Determine the crystallographic axes of the EDT single crystal using an X-ray goniometer.

-

Cutting: Use a diamond-loaded saw with oil as a lubricant to cut the crystal into plates of specific orientations (e.g., Y-cut, A-cut) relative to the crystallographic axes.[2]

-

Lapping and Polishing: Grind the crystal plates to precise dimensions using a cast-iron lap with a fine abrasive (e.g., 400-mesh Carborundum) in an oil vehicle. Polish the surfaces to be smooth and parallel.

-

Cleaning: Thoroughly clean the polished crystal plates to remove any residual abrasive or oil.

-

Electroding: Apply thin metal electrodes (e.g., evaporated gold or silver) to the appropriate faces of the crystal plate. The electrodes are necessary to apply an electric field and to detect the generated charge.

Protocol 4: Piezoelectric Coefficient Measurement (Resonance Method)

-

Circuit Integration: Place the prepared crystal resonator into a measurement circuit. The crystal can be modeled as an equivalent electrical circuit with series and parallel resonant frequencies.

-

Frequency Sweep: Use an impedance analyzer to sweep the frequency of the AC signal applied to the crystal.

-

Identify Resonances: Measure the frequency of minimum impedance (series resonance, ƒs) and the frequency of maximum impedance (parallel resonance, ƒa).

-

Capacitance Measurement: Measure the low-frequency capacitance (C₀) of the crystal using a capacitance bridge.

-

Calculation: Use the measured resonant frequencies, capacitance, and the dimensions of the crystal plate to calculate the electromechanical coupling factor (k), elastic constants (c), and piezoelectric coefficients (d) using the appropriate formulas for the specific crystal cut and mode of vibration.

Prospective Applications in Drug Development and Biosensing

While this compound was historically developed for electronics, the principles of piezoelectricity are highly relevant to modern biosensing, offering potential avenues for future research in drug development and diagnostics. Piezoelectric biosensors, such as Quartz Crystal Microbalances (QCM), operate by detecting minute mass changes on the sensor surface, which cause a measurable shift in the crystal's resonant frequency.[1][4]

This technology provides a label-free, real-time method for monitoring biomolecular interactions.[1] Although EDT itself has not been prominently featured in biosensor literature, its organic nature and demonstrated piezoelectric effect make it an interesting candidate for exploratory research.

Potential Research Directions:

-

Drug-Target Interaction Analysis: A functionalized EDT crystal surface could be used to immobilize target proteins (e.g., receptors, enzymes). The binding of small molecule drug candidates could then be detected in real-time by monitoring frequency shifts, providing kinetic data on association and dissociation.[4]

-

Cellular Biosensing: Piezoelectric sensors can monitor the adhesion, proliferation, and morphological changes of living cells.[4] An EDT-based sensor could potentially be used to study the effects of cytotoxic or therapeutic compounds on cell layers in real-time.

-

Immunosensors: By coating the crystal with specific antibodies, highly sensitive sensors for detecting biomarkers, pathogens, or other analytes relevant to disease diagnostics can be developed.[5]

The development of EDT for such applications would require significant research into surface functionalization chemistry, biocompatibility, and sensor stability in aqueous biological environments.

References

- 1. Piezoelectric biosensors: shedding light on principles and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital-library.theiet.org [digital-library.theiet.org]

- 3. US2591032A - Methods for growing this compound crystals - Google Patents [patents.google.com]

- 4. memswork.net [memswork.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Early Studies on Ethylenediamine Tartrate Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the crystal growth of Ethylenediamine (B42938) Tartrate (EDT), a compound of historical significance for its piezoelectric properties. The methodologies and quantitative data presented here are drawn from the pioneering work conducted, primarily at Bell Telephone Laboratories, which established the groundwork for the production of large, high-quality single crystals for electro-acoustic applications.

Introduction

Ethylenediamine tartrate (EDT) is an organic salt that crystallizes in a non-centrosymmetric structure, leading to notable piezoelectric and nonlinear optical (NLO) properties.[1] Early research in the mid-20th century was largely driven by the need for a substitute for quartz in electric wave filters for telephone carrier systems.[2][3] This guide provides a detailed overview of the early experimental protocols, key growth parameters, and quantitative data from these seminal studies.

Crystal Growth Methodologies

Early researchers primarily employed two solution-based methods for growing large single crystals of EDT: gradual temperature reduction and a constant temperature feeding process.[4] The slow evaporation technique at room temperature was also utilized, particularly for smaller-scale laboratory preparations.[1]

Gradual Temperature Reduction

In this method, a saturated solution of EDT in water is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of EDT reduces, leading to supersaturation and subsequent crystal growth on seed crystals.

Constant Temperature Feeding Method

This technique, found to be more suitable for commercial production, involves maintaining a constant temperature in the crystallization tank while continuously feeding it with a saturated solution prepared at a slightly higher temperature.[4] This method allows for greater control over the growth rate and crystal quality.

Experimental Protocols

The following sections detail the specific experimental conditions and parameters reported in early studies.

Solution Preparation and Stoichiometry

The synthesis of EDT involves the reaction of ethylenediamine with L-(+)-tartaric acid. A 1:2 molar ratio of ethylenediamine to L-(+)-tartaric acid in deionized water is typically used.[1]

Key Growth Parameters

Precise control of several parameters is crucial for successful EDT crystal growth.

The stable crystalline form of EDT is highly dependent on temperature. The anhydrous form, desirable for its piezoelectric properties, crystallizes from an aqueous solution in the temperature range of 40.6°C to 50°C. Below 40.6°C, a hydrated form tends to crystallize, while temperatures above 50°C can lead to decomposition of the heat-sensitive material.[4]

-

Typical Industrial Process Temperatures:

The pH of the mother liquor is a critical factor in controlling the morphology of the growing crystals, particularly to prevent tapering of the prism faces. A saturated stoichiometric solution of EDT in water has a pH of approximately 5.9, which results in crystals with a significant taper of about 16%.[4]

To counteract this, the pH of the growth solution is adjusted to be alkaline. Early methods involved adding an excess of ethylenediamine to raise the pH to around 7.2, which reduced the taper to approximately 3%.[4] A more effective method, detailed in the work of A. C. Walker at Bell Labs, involves the use of ammonium (B1175870) hydroxide (B78521) to maintain the pH in the range of 6.5 to 8, with an optimal pH of about 7.5.[4] This approach yields commercially viable crystals with essentially no tapering.[4]

Supersaturation is the driving force for crystal growth. The rate of growth of different crystal faces is directly dependent on the degree of supersaturation of the solution. However, excessive supersaturation can lead to the formation of spontaneous, unwanted nuclei.

The quality and orientation of the seed crystals are paramount for growing large, single crystals. Optimal seed crystals are typically 100–200 micrometers in diameter to initiate uniform growth.[1]

Experimental Apparatus

Early crystal growth setups, particularly at Bell Telephone Laboratories, consisted of several key components:

-

Crystallization Tank: A vessel to hold the supersaturated solution and the growing crystals.

-

Crystal "Tree" or "Spider": A rotating rack to hold the seed crystals and keep them in motion within the solution to ensure uniform growth.

-

Temperature Control System: A system to precisely maintain the temperature of the crystallization tank.

-

Solution Feed System: In the constant temperature method, a system to continuously supply fresh, saturated solution to the crystallization tank.

A schematic of the constant temperature apparatus used in pilot plant production at Bell Labs involved three interconnected tanks for solution preparation, superheating, and crystallization.[3]

Quantitative Data

The following tables summarize the key quantitative data from early EDT crystal growth studies.

| Parameter | Value | Reference |

| Optimal Temperature Range (Anhydrous Form) | 40.6°C - 50°C | [4] |

| pH of Stoichiometric Saturated Solution | ~5.9 | [4] |

| Crystal Taper at pH ~5.9 | ~16% | [4] |

| pH with Excess Ethylenediamine | ~7.2 | [4] |

| Crystal Taper at pH ~7.2 | ~3% | [4] |

| Optimal pH Range with Ammonium Hydroxide | 6.5 - 8.0 | [4] |

| Optimal pH for Minimal Tapering | ~7.5 | [4] |

| Optimal Seed Crystal Diameter | 100 - 200 µm | [1] |

Crystal Characterization

The quality of the grown EDT crystals was assessed using several methods available at the time:

-

Visual Inspection: Examination for flaws, "veils" (liquid inclusions), and spurious growths.

-

Crystallographic Angle Measurements: To confirm the crystal habit and identify any unknown crystalline phases.

-

X-ray Diffraction: To determine the crystal structure and orientation. The anhydrous form of ethylenediamine d-tartrate crystallizes in the monoclinic system with the space group P2₁.[1] The dihydrate form is tetragonal.[1]

-

Piezoelectric Activity Measurements: To evaluate the primary functional property of the crystals for their intended application in filters.[2]

Challenges in Early EDT Crystal Growth

Researchers in the early stages of EDT crystal growth faced several significant challenges:

-

Tapering of Crystal Faces: As discussed, this was a major issue that was largely resolved through careful pH control.[4]

-

Formation of the Hydrate: The narrow temperature window for growing the anhydrous form required precise temperature control to prevent the formation of the unwanted hydrate.[4]

-

Decomposition: The sensitivity of EDT to heat limited the upper temperature of the growth process.[4]

-

Spurious Nucleation: The appearance of unwanted, spontaneously formed crystals was a persistent problem that could halt the growth of the desired single crystals. A notable incident at Bell Labs involved the appearance of "barnacle"-like crystals, which was a mysterious intruder that threatened production.[2]

Visualizations

Logical Workflow for EDT Crystal Growth Method Selection

Caption: Selection of EDT crystal growth method based on desired scale and quality.

Experimental Workflow for Constant Temperature Feeding Method

Caption: Step-by-step workflow for the constant temperature feeding method for EDT crystal growth.

Conclusion

The early studies on the crystal growth of this compound laid a robust foundation for the controlled production of large, high-quality single crystals. The meticulous investigation of key parameters such as temperature and pH, and the development of sophisticated experimental apparatus, were instrumental in overcoming significant challenges. This pioneering work not only met the immediate technological demands of the time but also contributed valuable knowledge to the broader field of crystal engineering. The principles and methodologies established in these early studies continue to be relevant to researchers and professionals in materials science and drug development who work with crystalline materials.

References

- 1. This compound|CAS 22719-15-9|RUO [benchchem.com]

- 2. worldradiohistory.com [worldradiohistory.com]

- 3. Growing Crystals of Ethylene Diamine Tartrate | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 4. US2591032A - Methods for growing this compound crystals - Google Patents [patents.google.com]

A Technical Guide to the Formation of Ethylenediamine Tartrate Ionic Salt

Introduction